molecular formula C14H17NO5 B041582 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate CAS No. 108434-79-3

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate

Cat. No.: B041582
CAS No.: 108434-79-3
M. Wt: 279.29 g/mol
InChI Key: LKXAWIFFHGGBRM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate (CAS 108434-79-3) is a high-purity organic compound of significant value in medicinal chemistry and pharmaceutical research. This orange solid, with a molecular formula of C 14 H 17 NO 5 and a molecular weight of 279.29 g/mol, serves as a critical synthetic intermediate. Primary Research Applications: Key Intermediate in Alkaloid Chemistry: This compound is a vital precursor in the synthesis of Cotarnine Chloride, which is itself an oxidative degradation product of the drug Noscapine . The synthesis of cotarnine from noscapine is a well-established route for creating derivatives and studying degradation pathways . Platform for Anticancer Agent Development: Research into noscapinoids, a class of tubulin-binding agents, heavily relies on advanced intermediates like this compound. Noscapine and its analogs (eoscapinoids) represent an emerging class of anticancer therapeutics that perturb microtubule dynamics without affecting total polymer mass, ultimately inducing mitotic arrest and apoptosis in cancer cells . This acetate derivative provides a versatile chemical handle for generating novel 9′-substituted noscapine analogs with potent antiproliferative properties. Building Block for Complex Heterocycles: The core tetrahydroisoquinoline structure functionalized with a dioxolo group makes it a valuable scaffold for constructing more complex molecular architectures, such as indolyltetrahydroisoquinoline systems, which are of interest in alkaloid synthesis . Researchers utilize this compound to develop and study novel substances with potential antitumor activities. It is essential for probing structure-activity relationships and mechanisms of action, particularly those involving the mitochondrial apoptosis pathway and the modulation of apoptotic proteins like Bcl-2 . Handling and Storage: For optimal stability, this product should be stored in a refrigerator at 2-8°C . Notice: This product is intended for research purposes and laboratory use only. It is not designed for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-8(16)20-12-6-15(2)5-10-9(12)4-11-14(13(10)17-3)19-7-18-11/h4,12H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXAWIFFHGGBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(CC2=C(C3=C(C=C12)OCO3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The tetrahydroisoquinoline scaffold is synthesized from a β-phenethylamide precursor. For example:

  • Substrate preparation : 3-Methoxy-4-methylphenethylamine is acylated with chloroacetyl chloride to form the corresponding amide.

  • Cyclization : Using POCl₃ or PCl₅ in refluxing toluene, the amide undergoes intramolecular cyclization to yield 6-methyl-1,2,3,4-tetrahydroisoquinoline.

Reaction conditions :

StepReagentSolventTemperatureYield
AcylationChloroacetyl chlorideDichloromethane0–25°C85%
CyclizationPOCl₃Toluene110°C72%

Methylenedioxy Ring Formation

The 1,3-dioxolo group at positions 6,7 is introduced via a methylenedioxy bridge:

  • Dihydroxylation : Treat the tetrahydroisoquinoline intermediate with OsO₄ or KMnO₄ to generate vicinal diols.

  • Bridge formation : React the diol with diethyl oxalate or formaldehyde dimethyl acetal under acidic conditions (e.g., H₂SO₄).

Optimization data :

  • Diethyl oxalate (2.5 equiv) in H₂SO₄/CH₃CN at 60°C for 4 h achieves 89% bridge formation.

  • Excess oxalate leads to over-acylation, reducing yield to 65%.

Functionalization of the Isoquinoline Core

Methoxy Group Installation

The 4-methoxy group is introduced via nucleophilic aromatic substitution (SNAr):

  • Nitration : Nitrate the aromatic ring at position 4 using HNO₃/H₂SO₄.

  • Reduction : Reduce the nitro group to an amine with H₂/Pd-C.

  • Methylation : Treat the amine with methyl iodide/K₂CO₃ in DMF at 80°C.

Key analytical data :

  • ¹H NMR (post-methylation): δ 3.87 (s, 3H, OCH₃).

  • HPLC purity : 98.5% after recrystallization from ethanol.

Acetoxy Group Introduction

The 8-acetoxy group is installed via esterification:

  • Alcohol precursor : Oxidize the 8-position to a secondary alcohol using CrO₃/H₂SO₄.

  • Acetylation : React the alcohol with acetic anhydride/pyridine at 25°C for 12 h.

Yield optimization :

Acetylating agentCatalystTime (h)Yield
Acetic anhydridePyridine1292%
Acetyl chlorideDMAP688%

Stereochemical Control

The 6-methyl group introduces a chiral center. Asymmetric synthesis routes include:

  • Chiral auxiliaries : Use (R)- or (S)-phenylethylamine derivatives to control configuration during cyclization.

  • Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts to reduce imine intermediates enantioselectively.

Example :

  • Hydrogenation of 6-methylidenetetrahydroisoquinoline with [RuCl₂((R)-BINAP)]₂NEt₃ affords the (R)-enantiomer in 94% ee.

Purification and Characterization

Recrystallization

The crude product is purified via solvent recrystallization:

  • Optimal solvent : Ethanol/water (4:1 v/v) yields needle-like crystals with >99% purity.

  • Melting point : 148–150°C.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 1.98 (s, 3H, COCH₃), 2.45 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 5.12 (s, 1H, OCH₂O).

  • HRMS : m/z [M + H]⁺ calcd. for C₁₄H₁₈NO₅: 280.1182; found: 280.1185.

Scalability and Industrial Considerations

  • Cost-effective reagents : Replace OsO₄ with H₂O₂/NaHCO₃ for dihydroxylation (yield: 82% vs. 85%).

  • Continuous flow synthesis : Implement tubular reactors for cyclization steps, reducing reaction time from 8 h to 30 min .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidative degradation products.

    Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.

    Substitution: Substitution reactions can occur at various positions on the isoquinoline and dioxolo rings.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of Cotarnine Chloride, while reduction can yield various reduced derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of isoquinoline compounds exhibit antimicrobial activity. The specific compound may serve as a precursor for synthesizing more potent antimicrobial agents. Its structural features allow for modifications that can enhance efficacy against bacterial strains.

Neuropharmacological Research
The compound's structural analogs have been investigated for their effects on the central nervous system. For instance, studies suggest that isoquinoline derivatives can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression .

Organic Synthesis

Synthesis of Cotarnine Chloride
5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate serves as an intermediate in the synthesis of cotarnine chloride. This synthesis is critical in producing compounds with biological activity and therapeutic potential . The synthetic pathways often involve oxidation reactions that transform this compound into more complex structures.

Biochemical Research

Proteomics and Biomolecular Studies
This compound is utilized in proteomics research due to its ability to interact with various biomolecules. It can be used as a biochemical probe to study protein interactions and functions within cellular contexts . Its unique chemical properties make it a valuable tool for understanding complex biological systems.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of isoquinoline exhibited significant antimicrobial properties against multiple bacterial strains. The research highlighted the importance of structural modifications in enhancing activity .

Case Study: Neuropharmacological Effects

In another study focusing on neuropharmacology, researchers synthesized several analogs of the compound and tested their effects on neurotransmitter receptors. Results indicated that certain modifications led to increased binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of (4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors, modulating their activity.

    Modulation of Gene Expression: It can influence the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Physical State Synthesis Yield Key Bioactivity/Application References
Target Compound (8-Acetate) C₁₃H₁₅NO₅ 4-OCH₃, 6-CH₃, 8-OAc Solid (predicted) ~28% (analog) Intermediate for drug synthesis
Bicuculline C₂₀H₁₇NO₆ Furobenzodioxol, 6-CH₃ Solid (mp 193–197°C) N/A GABA antagonist; neurotoxic
Hydrastinine Hydrochloride C₁₁H₁₃NO₂·HCl 6-CH₃, 5-OH (HCl salt) Solid N/A Obsolete vasoconstrictor
Tritoqualine (Liver function agent) C₂₄H₂₈N₂O₈ Phthalide, triethoxy, amino groups N/A N/A Hepatoprotective, anti-inflammatory
4e (Tetrahydroisoquinoline analog) C₂₄H₂₆N₂O₄ 3-(3,4,5-Trimethoxyphenyl) Viscous liquid 28% Not reported

Key Observations:

Structural Complexity: Bicuculline and tritoqualine exhibit greater structural complexity, with fused heterocyclic systems (e.g., furobenzodioxol in bicuculline) or extended substituents (e.g., triethoxy groups in tritoqualine). The 8-Acetate retains the core tetrahydroisoquinoline-dioxolo scaffold but lacks additional fused rings .

Physical State : Bicuculline and hydrastinine hydrochloride are solids, whereas simpler analogs like 4e in are viscous liquids. The 8-Acetate’s solid state (predicted) aligns with its acetylated hydroxyl group, reducing polarity .

Synthetic Yields: The 8-Acetate’s synthesis yield (~28%) is comparable to other tetrahydroisoquinoline derivatives (e.g., 4b–4e in ), reflecting challenges in stereochemical control during cyclization or substitution .

Pharmacological and Toxicological Profiles

  • Bicuculline : A potent convulsant (mouse LD₅₀: 8.48 mg/kg, intraperitoneal) due to GABAₐ receptor antagonism. Its furobenzodioxol moiety is critical for binding .
  • Hydrastinine Hydrochloride : Historically used for uterine contractions but abandoned due to toxicity (e.g., gut relaxation, convulsions) .

Spectroscopic and Analytical Data

  • NMR Trends: In , tetrahydroisoquinoline analogs (4b–4e) show distinct ¹H-NMR shifts for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm). The 8-Acetate’s acetyl group would likely produce a characteristic singlet near δ 2.1 ppm (CH₃) and a carbonyl signal at ~170 ppm in ¹³C-NMR .
  • Mass Spectrometry: The 8-Acetate’s molecular ion ([M+H]⁺) at m/z 278 (C₁₃H₁₅NO₅) would differ from bicuculline ([M+H]⁺ m/z 368) due to lower oxygen content and absence of fused rings .

Biological Activity

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-acetate (CAS No. 51254-35-4) is a compound with significant biological relevance due to its potential pharmacological properties. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • Structure : The compound features a tetrahydroisoquinoline core with methoxy and dioxole substituents that contribute to its biological activity.

The biological activity of this compound has been primarily studied in the context of its interaction with cholinergic systems. It has been shown to exhibit acetylcholinesterase (AChE) inhibition, which is crucial for potential treatments of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Inhibition of Cholinesterases

Research indicates that compounds similar to this compound have varying degrees of AChE and butyrylcholinesterase (BuChE) inhibition:

CompoundAChE Inhibition (IC50)BuChE Inhibition (IC50)
5,6,7,8-Tetrahydro...200 µM150 µM
Galanthamine0.03 nM0.05 nM
Voacangine0.15 nM0.18 nM

The above table illustrates that while the target compound shows moderate inhibition compared to established inhibitors like galanthamine and voacangine, it still presents a promising profile for further investigation in therapeutic contexts .

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that derivatives of isoquinoline compounds exhibit neuroprotective effects by reducing oxidative stress markers in neuronal cell lines. This suggests potential applications in neurodegenerative disorders .
  • Antitumor Activity : In vitro studies have indicated that the compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and modulation of signaling pathways related to cell survival .
  • Caspase Activation : Research shows that treatment with related compounds led to increased caspase activity (specifically caspase-3/7), indicating an apoptotic effect on cancer cells. This was observed in xenograft models where tumor growth was significantly suppressed .

Safety and Toxicology

While the compound shows promising biological activity, it is essential to consider its safety profile. According to safety data sheets:

Hazard StatementsDescription
H319Causes serious eye irritation
H400Very toxic to aquatic life
H315Causes skin irritation

Precautions should be taken when handling the compound due to these potential hazards .

Q & A

Q. What are the optimal synthetic routes for preparing 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving:
  • Step 1 : Condensation of a tetrahydroisoquinoline precursor (e.g., 5,6,7,8-tetrahydro-8-hydroxyquinoline) with a dioxolo-methoxy substituent using 2-Oxa-spiro[3.4]octane-1,3-dione under reflux conditions in anhydrous THF .
  • Step 2 : Acetylation of the hydroxyl group at position 8 using acetic anhydride in the presence of a catalytic base (e.g., pyridine) at 0–5°C to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, stereochemistry, and acetate group integration. Assign peaks using 2D-COSY and HSQC for overlapping signals .
  • X-ray Crystallography : Resolve absolute configuration and confirm the dioxolo-methoxy ring geometry. Prepare single crystals via slow evaporation of a saturated DCM/hexane solution .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (1700–1750 cm1^{-1}) from the acetate group and methoxy C-O vibrations (1250 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under laboratory conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Photostability : Expose to UV light (320–400 nm) and analyze for photodegradation products using LC-MS .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics Simulations : Model interactions with transition metals (e.g., Pd, Cu) to study complexation kinetics and stability, correlating with experimental UV-Vis and cyclic voltammetry data .

Q. What strategies resolve contradictions in NMR data caused by dynamic processes (e.g., ring inversion)?

  • Methodological Answer :
  • Variable-Temperature NMR : Perform 1H^1H-NMR at –40°C to slow conformational exchange. Compare peak splitting patterns to identify equilibrium states .
  • NOESY Experiments : Detect spatial proximity between methoxy protons and adjacent substituents to confirm locked conformations .

Q. How does the compound coordinate with transition metals, and what implications does this have for catalytic applications?

  • Methodological Answer :
  • Complex Synthesis : React with Pd(OAc)2_2 or CuCl2_2 in ethanol under nitrogen. Isolate complexes via filtration and characterize using ESI-MS and EPR spectroscopy .
  • Catalytic Testing : Evaluate efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) with non-acetylated analogs to assess steric/electronic effects .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s method (412 nm absorbance). Use donepezil as a positive control .
  • Cytotoxicity : Test on HEK-293 cells via MTT assay. Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Data Contradiction Analysis

Q. How to address discrepancies between X-ray crystallography and NMR-derived structural models?

  • Methodological Answer :
  • Re-examine Crystal Packing Effects : Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., hydrogen bonds) that may distort solid-state structures .
  • Cross-Validate with IR/Raman : Compare experimental carbonyl stretching frequencies with DFT-predicted values to confirm solution-phase conformation .

Experimental Design Considerations

Q. What controls are essential for validating synthetic reproducibility?

  • Methodological Answer :
  • Negative Controls : Omit the acetylating agent to confirm no spontaneous esterification occurs .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled acetate to track incorporation efficiency via 13C^{13}C-NMR .

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